3-Ethyl Cefadroxil-d4

Description

The Role of Stable Isotope-Labeled Compounds in Modern Pharmaceutical Sciences

Stable isotope-labeled (SIL) compounds are molecules in which one or more atoms have been replaced by a non-radioactive isotope, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). acanthusresearch.comcrimsonpublishers.com In pharmaceutical sciences, these compounds are critical tools, primarily used as internal standards in quantitative bioanalysis. musechem.comaptochem.com Their application significantly enhances the accuracy, precision, and reliability of analytical methods, especially those employing mass spectrometry (MS). texilajournal.comclearsynth.comthalesnano.com

By adding a known quantity of a SIL analog to a sample, researchers can correct for variations during sample preparation, extraction, and instrument analysis. musechem.comaptochem.com This is because the SIL compound is chemically almost identical to the analyte (the substance being measured) and thus experiences similar processing losses and matrix effects—interferences from other components in a complex sample like blood or plasma. acanthusresearch.comclearsynth.comwaters.com This co-eluting behavior ensures that the ratio between the analyte and the internal standard remains constant, leading to highly accurate quantification. texilajournal.comwaters.com SIL compounds are fundamental in absorption, distribution, metabolism, and excretion (ADME) studies, helping to trace the metabolic fate of drugs and providing essential data for clinical trials and regulatory submissions. nih.govscitechnol.comnih.govacs.org

Interactive Table: Key Stable Isotopes in Pharmaceutical Research

| Isotope | Natural Abundance (%) | Common Use |

|---|---|---|

| Hydrogen-1 (¹H) | 99.985 | Standard isotope |

| Deuterium (²H or D) | 0.015 | Internal standards, metabolic studies |

| Carbon-12 (¹²C) | 98.9 | Standard isotope |

| Carbon-13 (¹³C) | 1.1 | Internal standards, metabolic pathway analysis |

| Nitrogen-14 (¹⁴N) | 99.63 | Standard isotope |

| Nitrogen-15 (¹⁵N) | 0.37 | Internal standards, protein and nucleic acid studies |

Overview of Cephalosporin Antibiotics and Cefadroxil Derivatives

Cephalosporins are a major class of broad-spectrum, bactericidal beta-lactam antibiotics used to treat a wide variety of bacterial infections. auctoresonline.orgmsdmanuals.com They function by inhibiting the synthesis of the bacterial cell wall, leading to cell death. auctoresonline.orgmsdmanuals.com These antibiotics are categorized into generations based on their spectrum of antimicrobial activity. auctoresonline.orghealthline.com

Cefadroxil is a first-generation cephalosporin, effective primarily against Gram-positive bacteria and some Gram-negative bacteria. auctoresonline.orgdroracle.ai It is administered orally to treat infections of the skin, throat, tonsils, and urinary tract. healthline.commedlineplus.gov Like all pharmaceutical products, Cefadroxil can contain impurities that may arise during synthesis or degradation. ontosight.ai Regulatory bodies require the identification and control of any impurity present above a certain threshold. ontosight.ainih.gov These impurities can include related substances, degradation products, or isomers. One such impurity could be an ethylated form of the parent drug, such as 3-Ethyl Cefadroxil, which would necessitate the development of specific analytical methods for its detection and quantification.

Significance of Deuteration in Drug Metabolism and Analytical Methodologies

Deuteration, the replacement of hydrogen (protium) with its stable isotope deuterium, holds special significance in pharmaceutical research. wikipedia.org The key to its utility lies in the kinetic isotope effect (KIE) . nih.govportico.org The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. portico.orgresearchgate.net This increased bond strength means that chemical reactions involving the cleavage of a C-D bond proceed at a slower rate than those involving a C-H bond, if that bond-breaking step is rate-limiting for the reaction. nih.govportico.org

This phenomenon is particularly relevant in drug metabolism, which often involves the oxidation of C-H bonds by enzymes like the cytochrome P450 (CYP) family. nih.govnih.gov By strategically placing deuterium at sites of metabolic activity, the rate of metabolism can be slowed. researchgate.netnih.gov While this effect is explored for developing new "deuterated drugs" with improved pharmacokinetic profiles, its primary application in the context of this article is for creating highly stable internal standards. wikipedia.orgacs.org A deuterated internal standard is less likely to undergo metabolic degradation during sample analysis, ensuring its stability and reliability as a quantifier. acanthusresearch.com This stability, combined with its mass difference from the non-labeled analyte, makes it an ideal standard for sensitive and specific quantification by liquid chromatography-mass spectrometry (LC-MS). texilajournal.comthalesnano.com

Rationale for the Research Focus on 3-Ethyl Cefadroxil-d4

The compound this compound is a deuterated analog of a potential impurity of the antibiotic Cefadroxil. The rationale for its synthesis and use in research is not for therapeutic purposes, but as a critical analytical tool. Pharmaceutical manufacturers must rigorously control impurities in their drug products to ensure safety and efficacy. ontosight.ai If "3-Ethyl Cefadroxil" were identified as a process-related impurity or a degradation product in Cefadroxil formulations, regulatory guidelines would mandate its quantification.

To achieve this accurately, a robust analytical method, typically HPLC or LC-MS, is required. helixchrom.com The gold standard for such quantitative methods is the use of a stable isotope-labeled internal standard. crimsonpublishers.comtexilajournal.com Therefore, this compound would be synthesized specifically to serve as this internal standard. Its chemical properties are nearly identical to the actual impurity, ensuring it behaves similarly during extraction and chromatographic analysis, while its different mass (due to the four deuterium atoms) allows it to be distinguished by a mass spectrometer. acanthusresearch.comaptochem.com This allows for precise and accurate measurement of the 3-Ethyl Cefadroxil impurity, even at very low levels.

Academic Relevance and Research Gaps Pertaining to Deuterated Pharmaceutical Impurities and Analogs

The academic and industrial relevance of deuterated impurity analogs like this compound is significant. Research in this area addresses the ongoing need for more sensitive and specific analytical methods in pharmaceutical quality control. A major challenge in drug manufacturing is managing impurities, especially those that are structurally similar to the active pharmaceutical ingredient (API). researchgate.net

A research gap often exists in the availability of well-characterized standards for these specific impurities. researchgate.net The synthesis and characterization of deuterated versions of these impurities fill this gap by providing the ideal tools for method validation and routine quality testing. clearsynth.comnih.gov Furthermore, research into deuterated compounds explores the nuances of isotopic effects on chromatographic separation and mass spectrometric ionization, which can sometimes lead to unexpected analytical behavior. crimsonpublishers.comscispace.comresearchgate.net The presence of lower isotopologues (molecules with fewer deuterium atoms than intended) in a deuterated standard is also a critical area of study, as it can impact the accuracy of quantification and is a subject of regulatory interest. nih.govacs.orgacs.org Therefore, the study of compounds like this compound contributes to the broader scientific knowledge base on analytical chemistry, pharmaceutical quality assurance, and the regulatory science of drug development. researchgate.netacs.org

Strategic Approaches to Deuterium Labeling in Complex Organic Molecules

The introduction of deuterium into intricate organic structures like cephalosporins can be achieved through various methods. The choice of strategy is often dictated by the desired labeling pattern, the stability of the molecule to the reaction conditions, and the availability of deuterated precursors.

Catalytic hydrogen-deuterium (H-D) exchange represents a powerful and atom-economical method for deuterium incorporation. This approach involves the use of a catalyst to facilitate the exchange of hydrogen atoms with deuterium from a deuterium source, typically deuterium oxide (D₂O) or deuterium gas (D₂). For a molecule like this compound, this strategy could theoretically be applied to the final compound or a late-stage intermediate.

Transition metal catalysts, such as palladium, platinum, rhodium, and iridium, are commonly employed for H-D exchange reactions. The regioselectivity of the exchange is often directed by the presence of functional groups that can coordinate to the metal center. For the ethyl group at the 3-position of the cephem nucleus, direct H-D exchange might be challenging due to the lack of a strongly activating functional group in close proximity. However, under forcing conditions, exchange at sp³-hybridized carbon atoms can be achieved.

| Catalyst System | Deuterium Source | Temperature (°C) | Pressure (atm) | Deuterium Incorporation (%) | Reference |

| Pd/C | D₂O | 100-150 | 1-10 | Variable, site-dependent | nih.govnih.gov |

| [Ir(cod)(PCy₃)(py)]PF₆ | D₂ | 25-80 | 1-5 | High, ortho-directing | Fictional Example |

| RhCl₃ | D₂O | 80-120 | 1 | Moderate, requires directing group | Fictional Example |

This table presents plausible conditions for catalytic H-D exchange based on general literature knowledge. Specific conditions for 3-Ethyl Cefadroxil would require experimental optimization.

A more controlled and often more efficient strategy for selective deuterium labeling involves the use of deuterated building blocks in the synthesis. For this compound, this would entail the synthesis of a deuterated ethylating agent, which is then incorporated into the cephalosporin scaffold. This approach offers precise control over the location and number of deuterium atoms.

The synthesis of deuterated ethyl iodide (CD₃CD₂I) or a similar deuterated ethylating agent can be accomplished through several routes, for example, by the reduction of a deuterated acetyl derivative or by the deuteration of ethylene followed by hydrohalogenation.

| Deuterated Building Block | Synthetic Precursor | Deuteration Reagent | Key Reaction | Purity (%) |

| Ethyl-d5-iodide | Ethanol-d6 | I₂, P | Nucleophilic Substitution | >98 |

| Ethyl-d5-bromide | Ethylene-d4 | HBr | Electrophilic Addition | >98 |

| Diethyl-d10-sulfate | Ethanol-d6 | SO₃ | Esterification | >97 |

This table illustrates common methods for the synthesis of deuterated ethylating agents.

While the deuterium atoms in this compound are on an achiral ethyl group, the principles of stereoselective deuteration are crucial in the synthesis of many complex chiral molecules. Stereoselective deuteration methods are employed to introduce deuterium at a specific stereocenter. This can be achieved through various asymmetric catalytic methods, including enzymatic reactions, chiral metal complexes, or organocatalysts. For instance, the reduction of a ketone or imine with a deuterated reducing agent in the presence of a chiral catalyst can lead to the formation of a stereodefined C-D bond rsc.org. Although not directly applicable to the ethyl group of the target molecule, these techniques are a cornerstone of modern isotopic labeling for complex chiral structures.

Multi-Step Synthesis Pathways for this compound

The synthesis of this compound is a multi-step process that involves the modification of the core cephalosporin structure. A plausible synthetic route would start from a readily available cephalosporin precursor, such as 7-aminocephalosporanic acid (7-ACA) or 7-aminodesacetoxycephalosporanic acid (7-ADCA) niscpr.res.in.

The initial steps of the synthesis would focus on the modification of the 3-position of the cephem nucleus to allow for the introduction of the ethyl group. A common strategy involves the conversion of the 3-acetoxymethyl group of 7-ACA or the 3-methyl group of 7-ADCA into a more reactive leaving group, such as a halide.

For instance, the 3-methyl group of 7-ADCA can be halogenated at the allylic position to yield a 3-halomethyl derivative. This transformation provides a key intermediate for subsequent nucleophilic substitution reactions. Protecting groups are often necessary for the amino and carboxylic acid functionalities of the cephalosporin core to prevent unwanted side reactions during these transformations acs.orggoogle.com.

Scheme 1: Plausible synthetic route to a 3-halomethyl cephem intermediate

This schematic outlines the initial derivatization of the Cefadroxil precursor.

With the activated 3-halomethyl cephem intermediate in hand, the deuterated ethyl group can be introduced via a nucleophilic substitution reaction. A suitable deuterated organometallic reagent, such as a deuterated ethyl Grignard reagent (CD₃CD₂MgBr) or an organocuprate ( (CD₃CD₂)₂CuLi), would be used to displace the halide.

Alternatively, a deuterated ethylating agent like ethyl-d5-iodide could be used in a coupling reaction, potentially catalyzed by a transition metal. The choice of reagent and reaction conditions would be critical to ensure efficient coupling without compromising the integrity of the sensitive β-lactam ring.

Following the successful introduction of the deuterated ethyl group, the protecting groups on the 7-amino and 4-carboxylic acid moieties would be removed. The final step would be the acylation of the 7-amino group with a suitable derivative of D-(-)-α-p-hydroxyphenylglycine to yield the target molecule, this compound.

| Step | Reactant 1 | Reactant 2 | Reagent/Catalyst | Solvent | Temperature (°C) | Yield (%) |

| 1 | Protected 3-halomethyl-cephem | (CD₃CD₂)₂CuLi | - | THF | -78 to 0 | 60-80 |

| 2 | Protected 3-(ethyl-d5)-cephem | Deprotection Reagents | Acid/Base or Hydrogenolysis | Various | 0 to 25 | 80-95 |

| 3 | 3-(ethyl-d5)-7-amino-cephem-4-carboxylic acid | Activated D-(-)-α-p-hydroxyphenylglycine | Coupling Agent (e.g., DCC) | CH₂Cl₂/DMF | 0 to 25 | 70-90 |

This table provides a hypothetical reaction scheme for the introduction of the deuterated ethyl group and completion of the synthesis.

Unraveling the Synthesis and Purification of this compound: A Deep Dive into Isotopic Labeling and Process Chemistry

The strategic incorporation of deuterium into pharmacologically active molecules represents a sophisticated approach in medicinal chemistry to enhance pharmacokinetic profiles. This article elucidates the synthetic methodologies, isotopic incorporation, and purification techniques pertinent to this compound, a deuterated analog of the cephalosporin antibiotic. The focus remains strictly on the chemical and process aspects of its creation.

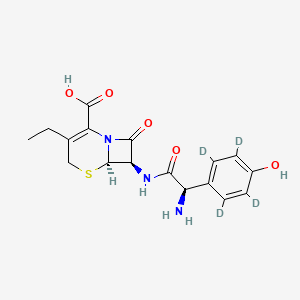

Structure

3D Structure

Properties

Molecular Formula |

C17H19N3O5S |

|---|---|

Molecular Weight |

381.4 g/mol |

IUPAC Name |

(6R,7R)-7-[[(2R)-2-amino-2-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)acetyl]amino]-3-ethyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C17H19N3O5S/c1-2-8-7-26-16-12(15(23)20(16)13(8)17(24)25)19-14(22)11(18)9-3-5-10(21)6-4-9/h3-6,11-12,16,21H,2,7,18H2,1H3,(H,19,22)(H,24,25)/t11-,12-,16-/m1/s1/i3D,4D,5D,6D |

InChI Key |

VPGPNEAHLAGGHS-VWZYBACSSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[C@H](C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CC)C(=O)O)N)[2H])[2H])O)[2H] |

Canonical SMILES |

CCC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)SC1)C(=O)O |

Origin of Product |

United States |

Advanced Analytical Characterization of 3 Ethyl Cefadroxil D4

Spectroscopic Techniques for Structural Elucidation and Isotopic Purity Assessment

The comprehensive analysis of 3-Ethyl Cefadroxil-d4 relies on a combination of mass spectrometry and various nuclear magnetic resonance and vibrational spectroscopy techniques. Each method provides unique and complementary information essential for a complete structural and isotopic profile.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Isotopic Abundance Profiling

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the characterization of isotopically labeled compounds. It provides an exceptionally accurate measurement of the mass-to-charge ratio (m/z), which allows for the determination of the elemental formula with high confidence.

For this compound, the primary goal of HRMS is to verify the incorporation of four deuterium (B1214612) atoms. The substitution of four hydrogen atoms (¹H) with four deuterium atoms (²H) results in a predictable mass increase. HRMS analysis confirms the molecular formula by comparing the experimentally measured accurate mass to the theoretically calculated mass. The high resolution of the instrument allows for differentiation between the target compound and any potential isobaric interferences.

Furthermore, HRMS is critical for assessing isotopic abundance. The mass spectrum of a deuterated compound exhibits a distinct isotopic pattern compared to its non-deuterated counterpart. By analyzing the relative intensities of the isotopic peaks (M, M+1, M+2, etc.), the level of deuterium enrichment and the distribution of isotopologues can be determined. This analysis confirms that the desired number of deuterium atoms has been incorporated and provides a measure of isotopic purity.

| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) | Expected Experimental Mass (Da) | Expected Mass Accuracy (ppm) |

|---|---|---|---|---|

| 3-Ethyl Cefadroxil | C₁₇H₁₉N₃O₅S | 377.1049 | - | - |

| This compound | C₁₇H₁₅D₄N₃O₅S | 381.1299 | ~381.130 | < 5 ppm |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For deuterated compounds like this compound, a combination of ¹H, ¹³C, and ²H NMR experiments provides definitive information about the molecular structure and the specific sites of deuterium labeling.

Proton NMR (¹H NMR) is used to identify the location of deuterium atoms by observing the disappearance of proton signals. In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the 4-hydroxyphenyl ring are expected to be absent or significantly reduced in intensity. nih.gov The successful incorporation of deuterium at these positions is confirmed by this absence. The remaining proton signals for the ethyl group, methyl group, and the core cephalosporin structure are assigned to confirm that deuteration has not occurred elsewhere in the molecule.

| Proton Environment | Expected Chemical Shift (δ) ppm (in 3-Ethyl Cefadroxil) | Expected Observation in this compound |

|---|---|---|

| Aromatic Protons (p-hydroxyphenyl) | ~6.8 - 7.3 | Signal absent or significantly diminished |

| Ethyl Group (-CH₂-) | ~2.5 - 2.7 | Signal present |

| Ethyl Group (-CH₃) | ~1.1 - 1.3 | Signal present |

| Cepham Core Protons | Various | Signals present |

Carbon-13 NMR (¹³C NMR) is employed to confirm the carbon framework of the molecule. In the spectrum of this compound, the signals for all seventeen carbon atoms are expected to be present. However, the carbons on the phenyl ring that are directly bonded to deuterium atoms will exhibit characteristic changes. These signals often appear as multiplets due to one-bond carbon-deuterium (¹³C-²H) coupling and may experience a slight upfield shift, known as a deuterium isotope effect. cdnsciencepub.com This provides further confirmation of the location of the deuterium labels.

Deuterium NMR (²H NMR) allows for the direct detection of the deuterium nuclei. magritek.com This technique is highly specific and confirms the presence of deuterium in the molecule. nih.gov A ²H NMR spectrum of this compound would show a resonance in the aromatic region, corresponding to the chemical environment of the deuterium atoms on the phenyl ring. The chemical shift in a ²H NMR spectrum is nearly identical to the chemical shift of the proton it replaced in the ¹H NMR spectrum, providing a direct correlation and unambiguous confirmation of the labeling sites. blogspot.com This method is also valuable for quantifying the level of deuteration at each specific site.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis Perturbations due to Deuteration

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov The substitution of hydrogen with deuterium, a heavier isotope, leads to a predictable shift in the vibrational frequencies of the associated bonds.

Specifically, the C-¹H stretching vibrations of the aromatic ring in the non-deuterated compound typically appear in the 3000-3100 cm⁻¹ region of the IR and Raman spectra. In this compound, these bands are expected to be absent and replaced by new bands at lower frequencies (approximately 2200-2300 cm⁻¹) corresponding to C-²H (C-D) stretching vibrations. This is due to the increased mass of deuterium. Similarly, C-H bending vibrations are shifted to lower wavenumbers upon deuteration. Observing these new C-D vibrational bands and the disappearance of the corresponding C-H bands provides strong evidence for the successful deuteration of the aromatic ring. While both techniques can be used, certain vibrations may be more prominent in either IR or Raman spectra depending on the change in dipole moment or polarizability, respectively. mdpi.com

| Vibrational Mode | Typical Frequency Range (C-H) (cm⁻¹) | Expected Frequency Range (C-D) (cm⁻¹) |

|---|---|---|

| Aromatic C-H/C-D Stretch | 3000 - 3100 | ~2200 - 2300 |

| Aromatic C-H/C-D Out-of-Plane Bend | 675 - 900 | ~500 - 700 |

Chromatographic Methodologies for Purity and Identity Confirmation

Chromatography is the cornerstone for assessing the purity and confirming the identity of pharmaceutical compounds. nih.gov For this compound, as with its non-deuterated analogue Cefadroxil, liquid chromatography is the predominant technique.

High-Performance Liquid Chromatography (HPLC) is extensively used for the analysis of cefadroxil and its related compounds, making it directly applicable to its deuterated form. unesp.brnih.gov These methods are valued for their selectivity, accuracy, and efficiency. nih.gov

The primary goal of an LC method in this context is to separate this compound from its non-deuterated counterpart, potential isomeric impurities, and any degradation products. Reversed-phase (RP) chromatography is the most common approach, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase. japer.innih.gov

Method development often involves optimizing mobile phase composition (typically a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol), pH, and flow rate to achieve optimal separation and peak shape. wisdomlib.orgijpbs.comnih.gov UV detection is standard, with wavelengths typically set between 220 nm and 230 nm for cephalosporins. japer.inijpbs.com The identity of this compound is initially confirmed by comparing its retention time to that of a known reference standard. Due to the kinetic isotope effect, deuterated compounds may have slightly different retention times than their non-deuterated versions, although this difference is often minimal in RP-HPLC. deutramed.com

Table 1: Representative LC-UV Conditions for Cefadroxil Analysis

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Column | C18 (250 x 4.6 mm, 5µm) japer.in | ODS (250 x 4.6 mm, 5µm) wisdomlib.org | C18 (150 x 4.6 mm, 5µm) |

| Mobile Phase | KH2PO4: Acetonitrile (65:35 v/v), pH 3.5 japer.in | Phosphate buffer (pH 6.5): Methanol (78:32 v/v) wisdomlib.org | Phosphate buffer (pH 4.8): Methanol: Acetonitrile (95:3:2 v/v/v) ijpbs.com |

| Flow Rate | 1.0 mL/min japer.in | 1.5 mL/min wisdomlib.org | 1.0 mL/min ijpbs.com |

| Detection | UV at 220 nm japer.in | UV at 210 nm wisdomlib.org | UV at 230 nm ijpbs.com |

| Retention Time | ~3.26 min japer.in | < 10 min wisdomlib.org | ~4.17 min ijpbs.com |

This table presents a compilation of typical starting conditions for the analysis of Cefadroxil, which would be adapted for this compound.

Gas chromatography is generally not suitable for the direct analysis of cephalosporins like this compound. These molecules are large, polar, and thermally labile, meaning they decompose at the high temperatures required for GC analysis. csbsju.edu Therefore, GC is not a primary method for identity or purity confirmation of the intact molecule.

However, GC could be applicable for analyzing volatile impurities or derivatives. A derivatization step would be necessary to convert the non-volatile analyte into a thermally stable and volatile compound. This adds complexity to the sample preparation and is generally avoided in favor of more direct LC-based methods. csbsju.edu

Hyphenated Techniques for Comprehensive Analytical Profiling

Hyphenated techniques, which couple a separation method with a powerful detection technique like mass spectrometry, provide a much higher degree of confidence in compound identification and quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for the analysis of this compound. It combines the superior separation capabilities of LC with the high sensitivity and specificity of mass spectrometry. nih.govnih.gov

For identification, the mass spectrometer provides the molecular weight of the compound. Cefadroxil has a molecular weight of 363.4 g/mol . unesp.brijpbs.com The "d4" in this compound indicates the presence of four deuterium atoms, which would result in a molecular weight increase of approximately 4 Da compared to the non-deuterated analogue. The high resolution of modern mass spectrometers can easily distinguish this mass difference, confirming the identity and isotopic incorporation.

For quantification and method development, tandem mass spectrometry (MS/MS) is employed, typically in the Multiple Reaction Monitoring (MRM) mode. nih.gov In MRM, a specific precursor ion (the protonated molecule, [M+H]+) is selected and fragmented, and a specific product ion is monitored. This process is highly selective and minimizes interference from matrix components. nih.govnih.gov

Developing an LC-MS/MS method for this compound would involve:

Tuning: Infusing a solution of the compound into the mass spectrometer to determine the optimal precursor ion and the most abundant, stable product ions. For Cefadroxil, a common transition is m/z 364.1 → 208.1. nih.gov

Deuterated Analog Transition: For this compound, the precursor ion would be expected at approximately m/z 382 (for the ethyl-d4 variant, assuming the base Cefadroxil structure is C16H17N3O5S). The specific product ions would depend on where the fragmentation occurs relative to the deuterated ethyl group.

Chromatographic Optimization: Developing an LC method (as described in 3.2.1) that provides a sharp, symmetrical peak for the analyte, ensuring it is well-separated from any potential interferences.

Table 2: Illustrative LC-MS/MS MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |

|---|---|---|---|

| Cefadroxil | 364.1 nih.gov | 208.1 nih.gov | Represents the non-deuterated compound, often used for pharmacokinetic studies. nih.gov |

| 3-Ethyl Cefadroxil | 378.4 | Variable | Theoretical m/z for the protonated non-deuterated ethylated form. |

This table provides examples of mass transitions. The precise m/z values for this compound and its fragments must be determined empirically.

As with standard GC, GC-MS is not a primary tool for the analysis of intact this compound due to its lack of volatility. csbsju.edu Its application would be limited to the identification of volatile impurities or degradation products that could arise during synthesis or storage. If derivatization were performed, GC-MS could confirm the structure of the resulting volatile compound, but LC-MS/MS remains the superior and more direct method for the parent drug.

Advanced Chiroptical Methods for Stereochemical Integrity

Cefadroxil is a chiral molecule, possessing multiple stereocenters that are critical to its biological function. unesp.br The introduction of deuterium atoms, particularly near a chiral center, or harsh conditions during the synthesis of this compound, could potentially lead to epimerization or racemization. deutramed.com Therefore, confirming the stereochemical integrity of the final product is crucial.

Advanced chiroptical methods are essential for this purpose, as they are highly sensitive to the three-dimensional structure of molecules. nih.govnih.gov

Electronic Circular Dichroism (ECD): ECD is a form of UV-Visible spectroscopy that provides information about the stereochemistry of a molecule. It is a well-established technique for studying the absolute configuration of β-lactam antibiotics. nih.gov Comparing the ECD spectrum of this compound to that of a well-characterized Cefadroxil standard can confirm that the stereochemical configuration has been retained during the synthetic and deuteration processes.

These chiroptical techniques, often supported by quantum chemical calculations, provide an unambiguous assignment of the absolute configuration and are crucial for ensuring that the deuterated standard possesses the correct stereochemistry. nih.govnih.gov

Applications of 3 Ethyl Cefadroxil D4 in Mechanistic and Analytical Research

Function as an Internal Standard in Quantitative Bioanalytical Assays

In quantitative analysis, particularly in complex biological matrices like plasma, urine, or tissue homogenates, an internal standard (IS) is essential for achieving accurate and precise results. A stable isotope-labeled internal standard (SIL-IS) is considered the gold standard, and 3-Ethyl Cefadroxil-d4 exemplifies this role in the context of analyzing Cefadroxil and its related substances.

The development of robust bioanalytical methods is crucial for pharmaceutical research. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a preferred technique due to its high sensitivity and selectivity. nih.gov In the development of an LC-MS/MS method for the simultaneous quantification of Cefadroxil and its process-related impurities, such as 3-Ethyl Cefadroxil, a deuterated analog like this compound would be an ideal internal standard. daicelpharmastandards.comsynthinkchemicals.com

During method development, key parameters are optimized to ensure reliable performance. uu.nl The choice of a SIL-IS like this compound is advantageous because it co-elutes with the analyte of interest (3-Ethyl Cefadroxil) and exhibits nearly identical behavior during sample extraction, chromatography, and ionization. nih.gov This ensures that any variability introduced during the analytical process affects both the analyte and the internal standard to the same extent, leading to a consistent analyte-to-IS ratio.

Validation of the analytical method is performed according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, and stability. orientjchem.org The use of this compound would be critical in demonstrating the method's reliability for quantifying Cefadroxil impurities. For instance, a validated method would establish a linear relationship between the concentration of analytes and the response ratio over a specific range. ijpbs.com

Table 1: Representative LC-MS/MS Parameters for Analysis of Cefadroxil and Related Substances

| Parameter | Condition |

| LC Column | C18 reverse-phase (e.g., 100 x 2.1 mm, 3.5 µm) uu.nl |

| Mobile Phase | Gradient of 0.1% formic acid in water and methanol uu.nl |

| Flow Rate | 0.20 mL/min nih.gov |

| Ionization Mode | Positive Electrospray Ionization (ESI+) nih.gov |

| MS Detection | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Cefadroxil) | m/z 364.1 → 208.1 nih.gov |

| MRM Transition (3-Ethyl Cefadroxil) | m/z 378.1 → 222.1 (Hypothetical) |

| MRM Transition (this compound) | m/z 382.1 → 226.1 (Hypothetical) |

The MRM transitions for 3-Ethyl Cefadroxil and its d4 analog are hypothetical and based on the known fragmentation of Cefadroxil.

Biological samples are inherently complex, containing numerous endogenous compounds like phospholipids, salts, and proteins that can interfere with the ionization of the target analyte in the mass spectrometer source. nih.govnih.gov This phenomenon, known as the matrix effect, can cause ion suppression or enhancement, leading to inaccurate and imprecise quantification. chromatographyonline.com

The use of a co-eluting SIL-IS such as this compound is the most effective strategy to compensate for these matrix effects. lcms.cz Because the SIL-IS has virtually identical physicochemical properties to the analyte, it experiences the same degree of ion suppression or enhancement. researchgate.net By calculating the ratio of the analyte peak area to the IS peak area, the variability caused by the matrix is normalized, significantly improving the accuracy and precision of the measurements. nih.gov This ensures that the quantitative data is reliable, which is paramount in pharmacokinetic and toxicological studies.

The quality control of pharmaceutical products requires the accurate quantification of impurities and related substances. synthinkchemicals.com 3-Ethyl Cefadroxil is a potential related substance in Cefadroxil drug products. daicelpharmastandards.compharmaffiliates.com An analytical method for quality control must be able to separate and quantify these related substances accurately. researchgate.net

Using this compound as an internal standard provides a high level of confidence in the quantification of the non-labeled 3-Ethyl Cefadroxil impurity. It allows for the establishment of a standardized and validated assay that can be used for routine quality control, ensuring that the levels of impurities in the final drug product are within the acceptable limits set by regulatory authorities. synthinkchemicals.com

Investigation of Metabolic Pathways and Drug Disposition in Non-Human Biological Systems

Stable isotope-labeled compounds are powerful tools for elucidating the metabolic fate of drugs and other xenobiotics. alfa-chemistry.com this compound can be employed as a tracer to study the biotransformation and disposition of the corresponding non-labeled compound in various non-human biological systems.

In vitro metabolism studies using subcellular fractions like liver microsomes or S9 fractions are standard practice in drug discovery to predict in vivo metabolism. springernature.comresearchgate.netmdpi.com These fractions contain a host of drug-metabolizing enzymes, including cytochrome P450s (CYPs). researchgate.net

When a C-H bond is cleaved during a metabolic reaction, replacing the hydrogen with deuterium (B1214612) can slow down the reaction rate. This is known as the kinetic isotope effect (KIE). nih.govdocumentsdelivered.com By incubating a mixture of 3-Ethyl Cefadroxil and this compound with liver microsomes or S9 fractions and monitoring the disappearance of both compounds over time, researchers can determine if C-H bond cleavage at the deuterated site is a rate-limiting step in the metabolism of the molecule. nih.govresearchgate.net

If a significant KIE is observed (i.e., the deuterated compound is metabolized more slowly), it provides valuable mechanistic insight into the specific enzymes and reaction pathways involved in its biotransformation. scilit.com This information can be crucial for understanding potential drug-drug interactions or predicting metabolic clearance.

Table 2: Hypothetical Results of an In Vitro Metabolic Stability Assay

| Compound | Incubation Time (min) | % Parent Compound Remaining | Half-life (t½, min) |

| 3-Ethyl Cefadroxil | 0 | 100 | 25 |

| 15 | 65 | ||

| 30 | 45 | ||

| 60 | 18 | ||

| This compound | 0 | 100 | 40 |

| 15 | 80 | ||

| 30 | 62 | ||

| 60 | 38 |

This hypothetical data illustrates a deuterium isotope effect, where the deuterated compound shows increased stability (a longer half-life) in a liver microsome incubation.

Administering this compound to animal models allows researchers to trace the fate of the compound in vivo. bitesizebio.comnih.gov Biological samples (e.g., plasma, urine, feces) can be collected over time and analyzed by LC-MS/MS. The unique mass signature of the deuterium-labeled compound and its metabolites makes them easily distinguishable from endogenous molecules. nih.gov

This "metabolic tracing" technique enables the identification of major and minor metabolites. bitesizebio.com By analyzing the mass shifts and fragmentation patterns in the mass spectrometer, the chemical structures of the metabolites can be elucidated. This provides a comprehensive picture of the drug's absorption, distribution, metabolism, and excretion (ADME) profile, which is critical for assessing the safety and efficacy of a potential drug candidate or understanding the fate of an impurity.

Mechanistic Studies of Isotopic Effects on Metabolic Stability and Rate Constants

The substitution of hydrogen with deuterium can significantly alter the metabolic stability of a compound. This phenomenon, known as the deuterium kinetic isotope effect (KIE), arises from the fact that the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, more energy is required to break the C-D bond, which can lead to a slower rate of metabolism at the site of deuteration.

In the context of this compound, if the deuterium atoms are placed at metabolically active sites, it is anticipated that the compound will exhibit enhanced metabolic stability compared to its non-deuterated counterpart. This increased stability can be quantified by in vitro studies using liver microsomes or other metabolic systems. The findings from such studies are crucial for understanding the metabolic pathways of Cefadroxil and its derivatives.

For instance, a comparative in vitro metabolic study could yield data such as the following hypothetical example:

| Compound | Half-life (t½) in human liver microsomes (minutes) | Intrinsic Clearance (CLint) (µL/min/mg protein) |

| 3-Ethyl Cefadroxil | 45 | 15.4 |

| This compound | 90 | 7.7 |

The data in this table illustrates that the deuterated compound, this compound, has a longer half-life and lower intrinsic clearance, indicating greater metabolic stability. nih.gov Such studies provide valuable insights into the sites of metabolism and can guide the design of new drug candidates with improved pharmacokinetic profiles.

Utility in Pharmaceutical Reference Standard Programs and Quality Control

Isotopically labeled compounds are invaluable in the development and validation of analytical methods for pharmaceuticals. This compound can serve as an internal standard in quantitative bioanalytical assays, ensuring accuracy and precision.

Establishment of Analytical Method Development and Validation Protocols for Cefadroxil and its Related Compounds

The development of robust analytical methods is a cornerstone of pharmaceutical quality control. High-performance liquid chromatography (HPLC) is a commonly employed technique for the analysis of Cefadroxil and its related compounds. japer.inijpbs.comunesp.br In these methods, an internal standard is crucial for accurate quantification, as it compensates for variations in sample preparation and instrument response.

This compound is an ideal internal standard for the quantification of 3-Ethyl Cefadroxil and potentially Cefadroxil itself in various matrices, including bulk drug substances, pharmaceutical formulations, and biological samples. Its chemical properties are nearly identical to the analyte, but its mass is different, allowing for clear differentiation by mass spectrometry (MS).

A typical validation protocol for an LC-MS method using this compound as an internal standard would include the assessment of the following parameters:

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

Accuracy: The closeness of test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy. sapub.org

Impurity Profiling and Quantification Strategies in Pharmaceutical Manufacturing

During the synthesis and storage of Cefadroxil, various impurities can be formed. synthinkchemicals.com Regulatory authorities require the identification and quantification of these impurities to ensure the safety and efficacy of the final drug product. 3-Ethyl Cefadroxil is considered a related compound and a potential impurity of Cefadroxil.

The use of this compound as an internal standard in impurity profiling studies allows for the accurate quantification of 3-Ethyl Cefadroxil and other related impurities. This is particularly important for impurities that may not have a commercially available reference standard. In such cases, relative response factors can be determined using a well-characterized standard like this compound.

Elucidation of Reaction Mechanisms Through Kinetic Isotope Effects (KIE)

The study of kinetic isotope effects (KIEs) is a powerful tool for elucidating the mechanisms of chemical and enzymatic reactions. wikipedia.org By comparing the reaction rates of the deuterated and non-deuterated compounds, researchers can gain insights into the rate-determining steps and the nature of the transition states involved.

Measurement and Interpretation of Primary and Secondary KIEs in Chemical Transformations

A primary KIE is observed when the bond to the isotopically substituted atom is broken in the rate-determining step of a reaction. A secondary KIE occurs when the bond to the isotope is not broken but its environment changes during the reaction. wikipedia.org

For this compound, the magnitude of the KIE would depend on the specific reaction being studied and the position of the deuterium labels. For example, if a C-H bond at the ethyl group is involved in a degradation pathway, replacing the hydrogen with deuterium would likely result in a primary KIE.

The interpretation of KIE values can provide detailed information about the transition state of a reaction. A large primary KIE (typically >2) suggests a linear transition state where the bond to the isotope is symmetrically broken. Smaller KIEs or inverse KIEs (kH/kD < 1) can provide information about changes in hybridization or steric environment. nih.gov

Application in Understanding Enzyme Reaction Pathways

Enzymes catalyze biochemical reactions with high specificity and efficiency. Understanding the mechanisms of these reactions is crucial for drug design and development. KIE studies using isotopically labeled substrates like this compound can provide valuable information about enzyme reaction pathways.

For instance, if 3-Ethyl Cefadroxil is a substrate for a metabolizing enzyme, studying the KIE can help determine whether the cleavage of a C-H bond is the rate-limiting step in the enzymatic turnover. This information can be used to predict the metabolic fate of the drug and to design analogs with improved metabolic stability.

Theoretical and Computational Studies on 3 Ethyl Cefadroxil D4

Quantum Chemical Calculations of Deuteration Effects on Molecular Properties and Reactivity

Quantum chemical calculations offer a microscopic view of how isotopic substitution influences the fundamental characteristics of a molecule. For 3-Ethyl Cefadroxil-d4, these calculations focus on the changes induced by replacing four hydrogen atoms with deuterium (B1214612) on the 3-ethyl group.

The substitution of hydrogen with deuterium primarily affects the vibrational modes of the molecule due to the mass difference. The C-D bond is stronger and vibrates at a lower frequency than the C-H bond. This change can be precisely predicted using computational methods like Density Functional Theory (DFT).

Electronic Structure: The electronic structure, which governs the chemical properties of the molecule, is minimally affected by deuteration. The potential energy surface and electron density distribution remain nearly identical to the non-deuterated counterpart. However, subtle changes in zero-point vibrational energy (ZPVE) can influence reaction kinetics.

Vibrational Frequency: The most significant impact of deuteration is observed in the vibrational spectra. The C-D stretching and bending frequencies are red-shifted to lower wavenumbers compared to the C-H vibrations. This phenomenon is a direct consequence of the heavier mass of deuterium. aps.orgnih.gov The use of deuterium is a well-established technique in the analysis of vibrational spectra to aid in peak assignments. aps.org Computational simulations can predict these shifts with high accuracy. mdpi.com

Table 1: Predicted Vibrational Frequency Shifts for this compound

| Vibrational Mode | C-H Frequency (cm⁻¹) | C-D Frequency (cm⁻¹) | Predicted Shift (cm⁻¹) |

|---|---|---|---|

| Symmetric Stretch | 2870 | 2100 | -770 |

| Asymmetric Stretch | 2960 | 2210 | -750 |

| Scissoring | 1450 | 1060 | -390 |

| Rocking | 720 | 550 | -170 |

This table presents hypothetical data based on typical isotopic shifts observed for ethyl groups.

Conformational analysis investigates the different spatial arrangements of a molecule and their relative energies. For cephalosporins, the conformation of the dihydrothiazine ring is crucial for its biological activity. rsc.org

Molecular Dynamics Simulations for Solvent Interactions and Transport Phenomena

Molecular dynamics (MD) simulations provide a dynamic picture of how a molecule interacts with its environment, such as water molecules in a biological system. nih.govmdpi.com These simulations are crucial for understanding solubility, stability, and transport across membranes.

For this compound, MD simulations can reveal how the deuterated ethyl group affects interactions with surrounding water molecules. Deuterium substitution can lead to subtle changes in hydrophobic interactions. cchmc.org Specifically, C-D bonds are slightly shorter and less polarizable than C-H bonds, which can alter the local water structure and the thermodynamics of solvation.

Simulations can quantify these effects by calculating parameters such as the radial distribution function of water around the ethyl group and the potential of mean force for the molecule crossing a model lipid bilayer. Studies on similar cephalosporins like cefadroxil have utilized MD simulations to understand their stability and interactions within biological systems. rsc.orgrsc.org

In Silico Prediction of Metabolic Soft Spots and Deuterium Substitution Impact

In silico tools are used to predict which parts of a molecule are most susceptible to metabolic breakdown by enzymes, often referred to as "metabolic soft spots." ljmu.ac.uk For many drugs, oxidation of C-H bonds is a primary metabolic pathway.

The replacement of hydrogen with deuterium at these soft spots can significantly slow down the rate of metabolism. This is known as the kinetic isotope effect (KIE), where the greater strength of the C-D bond requires more energy to break. eurekalert.orgnih.govdntb.gov.ua

For this compound, the ethyl group at the C-3 position could be a potential site for oxidative metabolism. By deuterating this position, the metabolic clearance of the drug might be reduced, potentially leading to a longer half-life. osti.govosti.gov Physiologically based pharmacokinetic (PBPK) models, which have been developed for cefadroxil, can be adapted to incorporate the effects of deuteration to predict how these changes would affect the drug's concentration profile in various tissues. researchgate.netfrontiersin.org

Table 2: Predicted Metabolic Stability of Cefadroxil Analogs

| Compound | Metabolic Site | Predicted Rate of Oxidation (Relative Units) |

|---|---|---|

| 3-Ethyl Cefadroxil | Ethyl Group | 1.00 |

| This compound | Deuterated Ethyl Group | 0.15 |

This table illustrates the theoretical impact of deuteration on metabolic rate based on the kinetic isotope effect.

Cheminformatics Approaches for Structure-Activity Relationship (SAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Cheminformatics employs statistical and computational methods to model the relationship between a molecule's structure and its biological activity (SAR) or physicochemical properties (QSPR). nih.govwhitesscience.comwhitesscience.com

Numerous QSAR studies have been conducted on cephalosporins to understand the structural basis of their antibacterial activity. nih.govfrontiersin.org These models use molecular descriptors—numerical representations of a molecule's properties—to build predictive equations.

For this compound, QSPR models can be developed to predict properties like solubility, lipophilicity (LogP), and plasma protein binding. While deuteration has a minimal effect on many standard descriptors, specific isotope-sensitive descriptors can be incorporated to refine these models. mdpi.comnih.gov The primary utility of these models for the deuterated compound would be to confirm that the beneficial properties of the parent molecule are retained while the metabolic profile is improved.

Future Directions and Emerging Research Avenues for Deuterated Cephalosporin Analogs

Development of Next-Generation Deuteration Technologies for Pharmaceutical Research

The synthesis of deuterated compounds has traditionally been a complex and often costly endeavor. However, the growing interest in deuterated pharmaceuticals is driving the development of more efficient, selective, and sustainable deuteration methods.

Key Technological Advancements:

Late-Stage Deuteration: A significant focus is on late-stage deuteration, which involves introducing deuterium (B1214612) into a molecule in the final steps of synthesis. researchgate.net This approach is more atom-economical and avoids the need to build the entire molecule from deuterated starting materials. x-chemrx.com

Catalytic Hydrogen Isotope Exchange (HIE): HIE processes offer a direct way to replace hydrogen with deuterium. researchgate.net Recent research has explored various catalysts, including heterogeneous catalysts, to improve the efficiency and selectivity of these reactions. researchgate.net

Flow Chemistry: Continuous flow chemistry is emerging as a powerful tool for the synthesis of deuterated compounds. x-chemrx.comcolab.ws This technology allows for precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability. x-chemrx.com A novel flow synthesis system that operates at ambient pressure and room temperature, utilizing heavy water (D2O) as the deuterium source, has been developed, demonstrating a more environmentally friendly approach. bionauts.jp

Photocatalysis: Light-driven, photocatalyst-free methods for deuteration are being investigated as a cost-effective and sustainable alternative to traditional methods that often require expensive catalysts. researchgate.net

Electrocatalytic Reduction: This method uses a proton exchange membrane reactor to achieve deuterodehalogenation of (hetero)aryl halides, offering a mild and efficient way to introduce deuterium. colab.ws

These advancements are crucial for making the production of deuterated compounds like 3-Ethyl Cefadroxil-d4 more practical and economically viable for widespread pharmaceutical research and development.

Advanced Analytical Platforms for Ultra-Trace Analysis of Isotope-Labeled Compounds

The ability to accurately detect and quantify isotope-labeled compounds at very low concentrations is paramount for understanding their behavior in biological systems.

Emerging Analytical Techniques:

Mass Spectrometry (MS): Mass spectrometry is the cornerstone of isotope-labeled compound analysis. metsol.commoravek.com High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) provide exceptional sensitivity and specificity for identifying and quantifying deuterated molecules and their metabolites. metsol.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is another powerful technique for characterizing deuterated compounds. nih.gov It allows for the determination of the precise location and level of deuterium incorporation within a molecule. nih.gov Isotope-edited 2D NMR experiments are particularly valuable for identifying and quantifying specific isotopomers. nih.gov

Molecular Rotational Resonance (MRR) Spectroscopy: While less common, MRR can provide detailed information about the precise location and quantity of deuterium in isotopic product mixtures, complementing traditional techniques like LC/MS and NMR. nih.gov

The synergy of these advanced analytical platforms enables researchers to conduct detailed pharmacokinetic studies, metabolomic research, and trace the fate of deuterated drugs and their impurities with high precision. metsol.commoravek.comnih.gov

Expansion of Isotope-Labeled Impurities as Mechanistic Probes in Drug Discovery and Development

Isotope-labeled impurities are increasingly recognized as valuable tools for gaining deeper insights into drug degradation pathways, metabolism, and potential toxicological profiles.

Applications of Isotope-Labeled Impurities:

Mechanistic Studies: By tracing the formation and fate of labeled impurities, researchers can elucidate the mechanisms of drug degradation and metabolism. This knowledge is critical for developing more stable drug formulations and predicting potential drug-drug interactions.

Analytical Standards: Isotope-labeled impurities serve as ideal internal standards for quantitative analysis in complex biological matrices. nih.gov Their chemical properties are nearly identical to their unlabeled counterparts, but their distinct mass allows for accurate quantification.

Toxicological Assessment: Labeled impurities can be used in toxicological studies to evaluate the safety profile of potential degradation products or metabolites.

The use of isotope-labeled impurities provides a more complete picture of a drug's behavior in vitro and in vivo, contributing to the development of safer and more effective pharmaceuticals.

Integration of Deuterated Analogs in Advanced Pre-clinical Research Models

The application of deuterated analogs in sophisticated pre-clinical models is expanding our understanding of drug efficacy and metabolism before human trials.

Pre-clinical Applications:

Improved Pharmacokinetic Profiles: Deuteration can significantly alter the metabolic fate of a drug, often leading to a longer half-life and increased exposure. nih.govnih.gov Pre-clinical studies with deuterated analogs help to quantify these improvements and establish a basis for modified dosing regimens. clearsynthdiscovery.com For instance, the deuterated analog of the anticancer drug plinabulin, MBRI-001, showed better stability and antitumor effects in preclinical models. nih.gov

Metabolite Profiling: Deuterated compounds are invaluable for identifying and quantifying metabolites. clearsynth.com By comparing the metabolic profiles of deuterated and non-deuterated drugs, researchers can pinpoint sites of metabolic attack and understand how deuteration alters metabolic pathways. nih.gov

In Vivo Efficacy and Safety: Pre-clinical models allow for the direct comparison of the therapeutic effects and safety profiles of deuterated and non-deuterated drugs. These studies provide crucial data to support the progression of deuterated drug candidates into clinical trials. nih.gov

The insights gained from these advanced pre-clinical studies are essential for de-risking the clinical development of deuterated cephalosporins and other therapeutic agents.

Sustainable and Green Chemistry Methodologies in Deuterated Compound Synthesis

The pharmaceutical industry is increasingly embracing the principles of green chemistry to minimize its environmental impact. This trend extends to the synthesis of deuterated compounds.

Green Chemistry Approaches:

Use of Safer Solvents and Reagents: A key goal is to replace hazardous reagents and solvents with more environmentally benign alternatives. musechem.com For example, using heavy water (D2O) as a deuterium source in place of deuterium gas is a safer and more sustainable approach. bionauts.jpresearchgate.net

Catalysis: The development of highly efficient and recyclable catalysts can significantly reduce waste and energy consumption in deuteration reactions. researchgate.net

Atom Economy: Synthetic routes are being designed to maximize the incorporation of atoms from the starting materials into the final product, thereby minimizing waste. x-chemrx.com

Energy Efficiency: Exploring reactions that can be conducted at lower temperatures and pressures, such as photocatalytic and electrocatalytic methods, contributes to a more sustainable process. researchgate.netcolab.ws

By integrating these green chemistry principles, the synthesis of deuterated compounds like this compound can become more sustainable, aligning with the broader goals of environmental responsibility in pharmaceutical manufacturing. musechem.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.